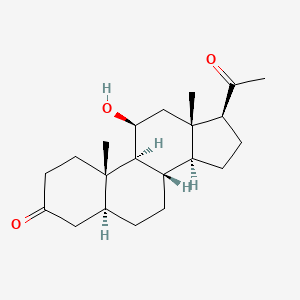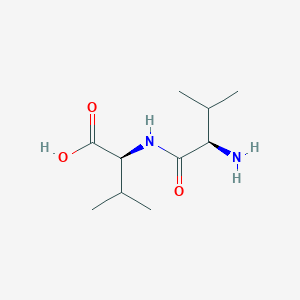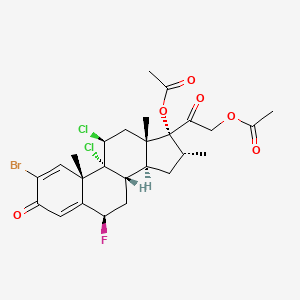![molecular formula C96H94Fe2P2Pd B13414632 Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%, is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its high selectivity and efficiency in catalyzing these reactions, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) typically involves the reaction of 1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene with a palladium source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. Common solvents used in the synthesis include toluene and tetrahydrofuran (THF), and the reaction is often conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can also be reduced back to its original state after participating in catalytic cycles.
Substitution: The compound can undergo ligand exchange reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organostannanes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene, THF, and dichloromethane are frequently used .
Major Products Formed
The major products formed from reactions involving Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) are often complex organic molecules, including biaryls, styrenes, and substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, allowing it to participate in various catalytic cycles. The compound facilitates the formation and breaking of chemical bonds, enabling the synthesis of complex molecules. The molecular targets and pathways involved include the activation of C-H bonds and the formation of C-C and C-N bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: This compound is a precursor to the palladium complex and is used as a ligand in various catalytic reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another similar compound used as a ligand in palladium-catalyzed reactions.
Uniqueness
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of bulky phosphine ligands provides steric hindrance, enhancing the compound’s stability and reactivity. This makes it a preferred choice for synthesizing complex organic molecules with high precision .
Propriétés
Formule moléculaire |
C96H94Fe2P2Pd |
|---|---|
Poids moléculaire |
1527.8 g/mol |
InChI |
InChI=1S/2C35H25.2C13H22P.2Fe.Pd/c2*1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*1-25H;2*7-10H,1-6H3;;; |
Clé InChI |
LNKLNGJOEVFHJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe].[Fe].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)





![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
